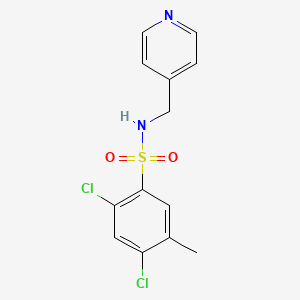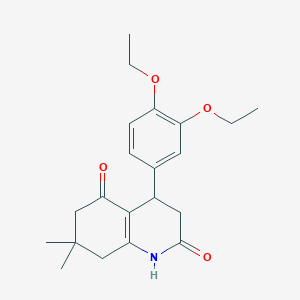
N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the strategic combination of various organic chemistry techniques. A relevant approach for synthesizing compounds with pyrimidine core structures includes reactions utilizing precursors such as methoxyphenyl derivatives and methyl or phenyl substituents. For example, the reaction of 4,6-diazido-2-(4-methoxyphenyl)pyrimidine with compounds containing a reactive methylene group can lead to the formation of 4,6-bis(1H-1,2,3-triazolyl)pyrimidines, indicating the versatility of pyrimidine synthesis methods (Nikolaenkova & Krivopalov, 1997).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine and related compounds can be elucidated through techniques such as X-ray crystallography. Structural studies reveal the presence of distinct molecular conformations and intermolecular interactions. For instance, compounds with methoxyphenyl and pyrimidine components exhibit specific geometric and electronic properties influencing their molecular configurations and reactivity profiles (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse, reflecting their rich chemistry. These reactions can lead to a variety of structural transformations, including the formation of azido, triazolyl, and other substituted pyrimidines. The functional groups present in these compounds, such as methoxy and methylthio groups, play crucial roles in their chemical behavior and the types of reactions they undergo (Mahata et al., 2003).
作用机制
Target of Action
The compound N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine, also known as ChemDiv3_002128 or N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine, has been found to interact with several targets. It has been reported to have potential inhibitory activity against EGFR and VEGFR-2 . These proteins are key players in cell signaling pathways and are often associated with the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, EGFR and VEGFR-2, thereby inhibiting their activity . The specific interactions between the compound and these proteins are complex and involve various forces, including van der Waals interactions and hydrogen bonding .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by the compound can affect several biochemical pathways. These proteins are involved in cell proliferation, migration, and survival pathways. Therefore, their inhibition can lead to the suppression of these pathways, potentially slowing down the progression of diseases such as cancer .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound was found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the target proteins, leading to the suppression of the associated biochemical pathways. This can result in reduced cell proliferation and migration, potentially slowing the progression of diseases such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
安全和危害
属性
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(20-15-8-10-16(22-2)11-9-15)21-18(19-13)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAGVLMJNNPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)


![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)